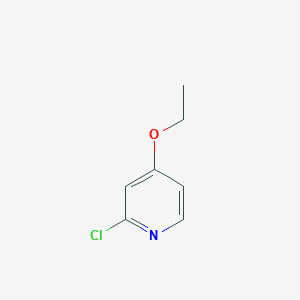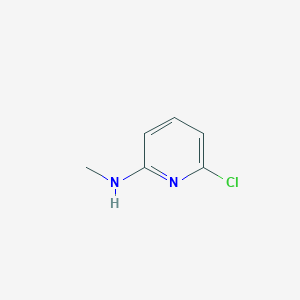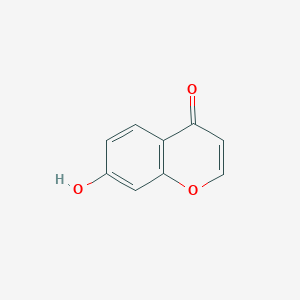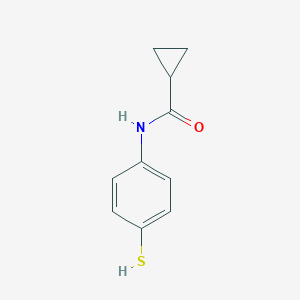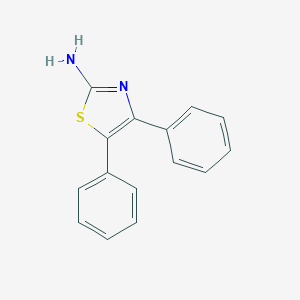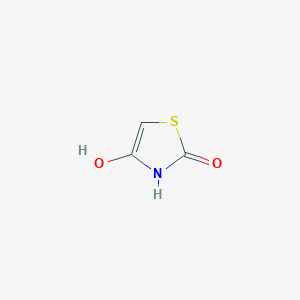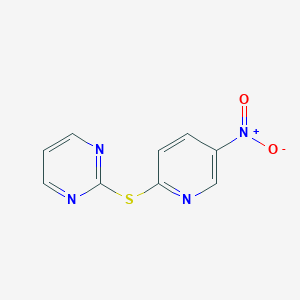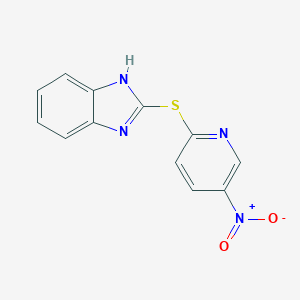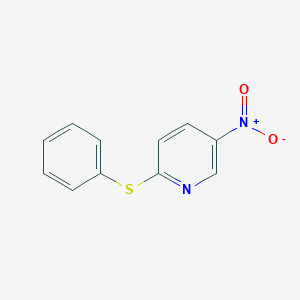
4-morpholinobutanenitrile
Vue d'ensemble
Description
4-Morpholinebutanenitrile is a chemical compound that is used for experimental and research purposes . It is also known as 4-morpholin-4-ylbutanenitrile and 4-(4-Morpholinyl)butanenitrile .
Synthesis Analysis
The synthesis of morpholines, which includes 4-Morpholinebutanenitrile, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of a compound like 4-Morpholinebutanenitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique
Conception et caractérisation des nanomatériaux
Le 4-morpholinobutanenitrile peut jouer un rôle crucial dans la synthèse des nanomatériaux. Ses propriétés structurelles peuvent lui permettre d'agir comme précurseur ou agent stabilisant dans la formation de structures à l'échelle nanométrique. Ces nanomatériaux présentent des activités optiques, électroniques et catalytiques uniques en raison de leur surface spécifique élevée et peuvent révolutionner des domaines allant de la médecine à la science des matériaux .
Catalyse
Dans le domaine de la catalyse, le this compound pourrait être utilisé pour créer des catalyseurs avec une sélectivité et une activité accrues. Son cycle morpholine pourrait interagir avec des substrats ou des sites catalytiques, conduisant potentiellement à des processus catalytiques plus efficaces en synthèse organique .
Photocatalyse
La participation potentielle du composé à la photocatalyse est significative, en particulier dans les processus de conversion d'énergie. Il pourrait être incorporé dans des matériaux photocatalytiques qui exploitent l'énergie lumineuse pour piloter des réactions chimiques, ce qui est essentiel pour des solutions énergétiques durables .
Systèmes de délivrance de médicaments
Le this compound peut trouver des applications dans le développement de systèmes de délivrance de médicaments. Ses caractéristiques structurelles pourraient être avantageuses dans la synthèse de supports capables d'encapsuler des agents thérapeutiques et de les libérer à des sites ciblés dans le corps .
Applications biomédicales
Le domaine biomédical pourrait bénéficier des propriétés du composé pour créer des outils de diagnostic ou des options de traitement. Par exemple, il pourrait être utilisé pour modifier les surfaces de dispositifs biomédicaux afin d'améliorer leur interaction avec les tissus biologiques ou pour créer des revêtements biocompatibles .
Assainissement environnemental
Les technologies d'assainissement environnemental pourraient utiliser le this compound dans la synthèse de matériaux qui dégradent ou capturent les polluants. Sa structure chimique peut faciliter la dégradation de substances dangereuses ou l'absorption de contaminants de l'eau et du sol .
Safety and Hazards
Safety data sheets provide information about the hazards of a chemical and the associated protective measures . For example, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Propriétés
IUPAC Name |
4-morpholin-4-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBZJPTXSALLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303900 | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-11-4 | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MORPHOLINEBUTYRONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

